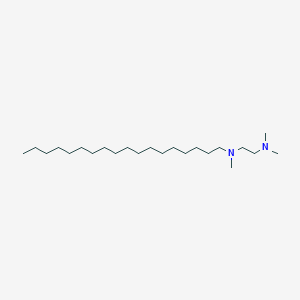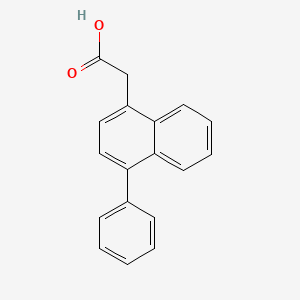
methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate is a complex organic compound that belongs to the class of picolinates This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran-2-yl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylpyridine, followed by esterification to introduce the picolinate moiety. The tetrahydropyran-2-yl ether group is then introduced through a series of etherification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate involves its interaction with specific molecular targets. The bromine atom and the picolinate moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The tetrahydropyran-2-yl ether group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the tetrahydropyran-2-yl ether group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H24BrNO5 |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
methyl 5-bromo-4-methyl-6-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H24BrNO5/c1-14-12-17(21(24)25-2)23-20(19(14)22)15-6-5-7-16(13-15)26-10-11-28-18-8-3-4-9-27-18/h5-7,12-13,18H,3-4,8-11H2,1-2H3 |
Clave InChI |
YCPNHPMRUAQEDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1Br)C2=CC(=CC=C2)OCCOC3CCCCO3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


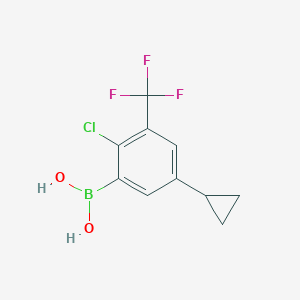
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
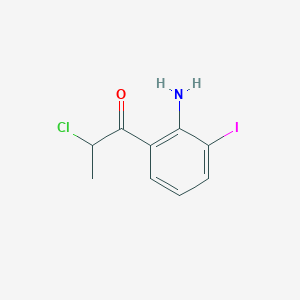
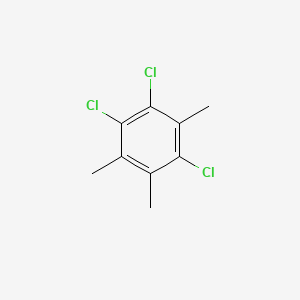

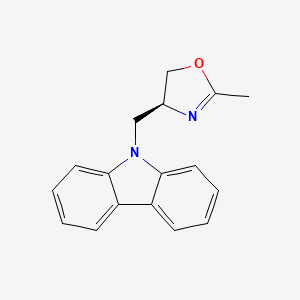
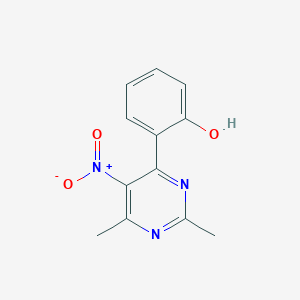
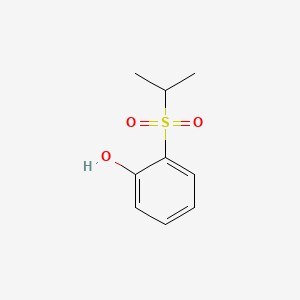
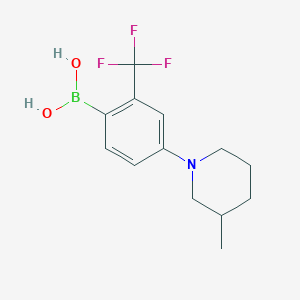
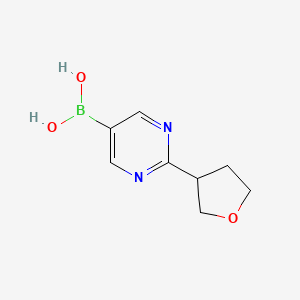
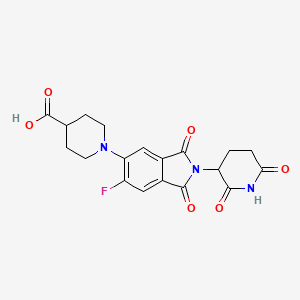
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
